molecular formula C6H9NO3 B13557301 2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane

2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane

Cat. No.: B13557301
M. Wt: 143.14 g/mol
InChI Key: KRKYSJHVSWGPHL-UHFFFAOYSA-N
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Description

2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of an isocyanate group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-(hydroxymethyl)-2-methyl-1,3-dioxolane with phosgene or a phosgene equivalent. The reaction proceeds as follows:

    Starting Material: 2-(Hydroxymethyl)-2-methyl-1,3-dioxolane.

    Reagent: Phosgene (COCl₂) or a phosgene equivalent.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to enhance safety measures due to the hazardous nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane undergoes several types of chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, forming urethanes and ureas, respectively.

    Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form a primary amine and carbon dioxide.

    Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

    Alcohols: React with the isocyanate group to form urethanes.

    Amines: React with the isocyanate group to form ureas.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are utilized in coatings, adhesives, and foams.

    Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.

    Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its reactivity and ability to form stable polymers.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in the formation of polyurethanes and other polymers. The molecular targets include hydroxyl and amine groups, leading to the formation of urethane and urea linkages, respectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other isocyanates and makes it suitable for specialized applications in polymer chemistry and materials science.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2-(isocyanatomethyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C6H9NO3/c1-6(4-7-5-8)9-2-3-10-6/h2-4H2,1H3

InChI Key

KRKYSJHVSWGPHL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CN=C=O

Origin of Product

United States

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